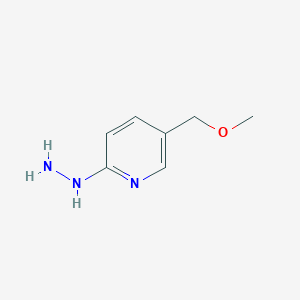

2-Hydrazino-5-(methoxymethyl)pyridine

货号 B8641464

分子量: 153.18 g/mol

InChI 键: YUGSHOVGDRQOLK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08609698B2

Procedure details

2.2 g (14.0 mmol) of the compound from Example 12A are initially charged in 10 ml of ethanol. 7.0 g (140.0 mmol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The reaction mixture is then reacted again in a single-mode microwave oven (CEM Explorer) at 150° C. for 2 h. The mixture is then concentrated on a rotary evaporator, taken up in ethyl acetate, washed once with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated again, and the residue is dried under high vacuum.

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH3:10])=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH3:10])=[CH:4][N:3]=1)[NH2:13] |f:1.2|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 16 h

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is then reacted again in a single-mode microwave oven (CEM Explorer) at 150° C. for 2 h

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture is then concentrated on a rotary evaporator

|

WASH

|

Type

|

WASH

|

|

Details

|

washed once with saturated sodium bicarbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated again

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is dried under high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

N(N)C1=NC=C(C=C1)COC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |